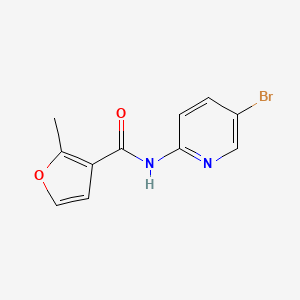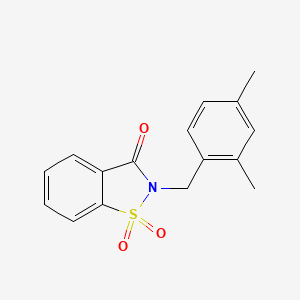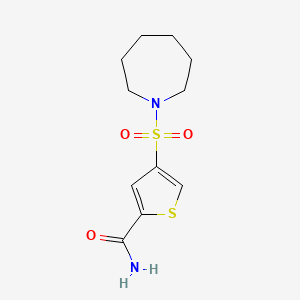
3-(3,4-dimethoxybenzylidene)-5-phenyl-2(3H)-furanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 3-(3,4-dimethoxybenzylidene)-5-phenyl-2(3H)-furanone involves complex chemical processes, including reactions that can yield various furanone derivatives. While specific synthesis processes for this compound are not directly detailed, related furanone compounds have been synthesized through methods involving dimethoxy-2,5-dihydrofuran as a synthetic equivalent, indicating potential pathways for creating similar structures (Garzelli, R., Samaritani, S., & Malanga, C., 2008).
Molecular Structure Analysis
The structural analysis of related furanone compounds, such as 3-chloro-4-(dibenzylamino)-5-methoxy-2(5H)-furanone, provides insights into their molecular configuration, showcasing orthorhombic systems and specific dihedral angles between phenyl rings and the furanone core, which may be relevant for understanding the structure of this compound (Wang Zhao-yang, 2012).
Chemical Reactions and Properties
The chemical reactions involving furanone derivatives often include nucleophilic addition, halolactonization, and cyclization processes. These reactions contribute to the diversity of structures and functionalities achievable with furanone compounds, suggesting that similar reactivity may apply to this compound (Ma, S., Wu, B., & Shi, Z., 2004).
Physical Properties Analysis
The physical properties of furanone derivatives, including their crystalline structure and stability, are key for their potential applications. For example, the crystallization and molecular structure of specific furanone derivatives have been thoroughly studied, offering insights into the physical characteristics that could be expected for this compound (Bott, S., Yang, K., & Richmond, M., 2003).
Chemical Properties Analysis
The chemical properties of furanone derivatives, including their reactivity and interaction with other molecules, are crucial for understanding their behavior in various environments. Studies on the synthesis and reactivity of furanone derivatives highlight the versatility and potential chemical applications of these compounds, which can be extrapolated to the behavior of this compound (Bellina, F., & Rossi*, R., 2002).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
3-(3,4-dimethoxybenzylidene)-5-phenyl-2(3H)-furanone derivatives are synthesized through various chemical reactions, demonstrating their versatility and reactivity. The compound's chemical structure allows for modifications leading to the development of novel derivatives with potential applications in materials science and pharmaceuticals. The synthesis often involves Mannich reactions, lithiation, and subsequent substitution to introduce different functional groups, highlighting the compound's utility as a building block for complex molecules (Iten, Hofmann, & Eugster, 1978).
Potential in Drug Development
Studies on derivatives of this compound have shown their cytotoxic effects against various cancer cell lines, indicating their potential in the development of anticancer agents. The introduction of specific substituents has been found to increase cytotoxicity, suggesting that structural modifications can enhance biological activity and specificity (Bang, Kim, Yun, & Ahn, 2004).
Structural Analysis
Crystal structure analysis of furanone derivatives provides insights into their molecular geometry and potential interactions in biological systems. Such studies are crucial for understanding the compound's behavior in complex environments and designing derivatives with optimized properties for specific applications. The analysis includes examining the molecule's conformation, intermolecular interactions, and potential for forming stable complexes with other compounds (Zhao-yang, 2012).
Applications in Material Science
Furanone derivatives have also found applications in material science, particularly in the synthesis of polymers and coatings with unique properties. Their chemical structure allows for the development of materials with tailored mechanical, thermal, and barrier properties, suitable for a wide range of industrial applications. This includes the production of biodegradable plastics, high-performance fibers, and coatings with specific functionalities (Guidotti et al., 2020).
Antifungal and Antibacterial Applications
Certain derivatives of this compound have shown promising antifungal and antibacterial activities, indicating their potential in the development of new antimicrobial agents. These compounds exhibit broad-spectrum activity against various pathogens, including resistant strains, highlighting their importance in addressing the growing challenge of antimicrobial resistance (Buchta et al., 2004).
Propiedades
IUPAC Name |
(3Z)-3-[(3,4-dimethoxyphenyl)methylidene]-5-phenylfuran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O4/c1-21-16-9-8-13(11-18(16)22-2)10-15-12-17(23-19(15)20)14-6-4-3-5-7-14/h3-12H,1-2H3/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAHDPRXJBVKEAI-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C=C(OC2=O)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C=C(OC2=O)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
84023-76-7 |
Source


|
| Record name | NSC138933 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138933 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-isobutyl-N-[2-(4-pyridinyl)ethyl]-5-isoxazolecarboxamide](/img/structure/B5512201.png)


![(1S*,5R*)-6-benzyl-3-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5512222.png)



![6-[(4-methylbenzyl)thio]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B5512238.png)
![(4aS*,7aR*)-1-[(4-fluoro-3-methylphenyl)acetyl]-4-(3-methyl-2-buten-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5512245.png)
![N-[1-(3-chlorobenzyl)-3-phenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B5512256.png)

![4-[(2-ethyl-6-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B5512272.png)
![N-({[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]amino}carbonyl)-4-methylbenzenesulfonamide](/img/structure/B5512274.png)
![3-(2-chlorophenyl)-5-[(2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5512283.png)